molecular formula C12H24ClNO2S B1431096 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864016-69-2

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1431096
CAS No.: 1864016-69-2
M. Wt: 281.84 g/mol
InChI Key: RCPWUFMEHISMSO-UHFFFAOYSA-N
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Description

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClNO2S and a molecular weight of 281.84 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a cyclohexanesulfonyl group and a methyl group, forming a hydrochloride salt. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to introduce the methyl group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperidine derivatives.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its piperidine and sulfonyl groups. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler compound with a similar core structure but lacking the sulfonyl and methyl groups.

    Cyclohexanesulfonyl chloride: A related compound used as a reagent in the synthesis of sulfonyl derivatives.

    Methylpiperidine: A compound with a similar structure but without the sulfonyl group.

The uniqueness of this compound lies in its combination of the piperidine ring with the cyclohexanesulfonyl and methyl groups, which imparts specific chemical and biological properties .

Properties

IUPAC Name

3-(cyclohexylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S.ClH/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPWUFMEHISMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
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3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
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